molecular formula C13H10ClN3O B15196248 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one CAS No. 64261-43-4

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one

Cat. No.: B15196248
CAS No.: 64261-43-4
M. Wt: 259.69 g/mol
InChI Key: BPXGGZBTRPBWBG-UHFFFAOYSA-N
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Description

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one: is a chemical compound with the molecular formula C13H10ClN3O . It is a member of the pyrimido4,5-cbenzazepine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-aminopyrimidine.

    Cyclization Reaction: The key step involves a cyclization reaction to form the pyrimidobenzazepine core. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
  • 4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one

Uniqueness

4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

64261-43-4

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

1-chloro-5-methyl-11H-pyrimido[4,5-c][2]benzazepin-6-one

InChI

InChI=1S/C13H10ClN3O/c1-17-12-10(11(14)15-7-16-12)6-8-4-2-3-5-9(8)13(17)18/h2-5,7H,6H2,1H3

InChI Key

BPXGGZBTRPBWBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)Cl

Origin of Product

United States

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